molecular formula C11H10ClF3N2O B1607636 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-one CAS No. 339029-35-5

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-one

Cat. No. B1607636
CAS RN: 339029-35-5
M. Wt: 278.66 g/mol
InChI Key: MFRXLIMSOSAADJ-UHFFFAOYSA-N
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Description

“1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-one” is a chemical compound with the molecular formula C11H11F3N2O. It has a molecular weight of 244.21 . This compound is used in research and is a part of a large group of compounds known as heterocyclic building blocks .


Synthesis Analysis

The synthesis of this compound involves several stages. The first stage involves the reaction of 2-chloro-3-trifluoromethyl-pyridine with 4,4-ethylenedioxy-piperidine in the presence of potassium carbonate in dimethyl sulfoxide at 100℃ . This is followed by treatment with hydrogen chloride .


Molecular Structure Analysis

The molecular structure of “1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-one” consists of a piperidin-4-one ring attached to a pyridin-2-yl ring via a single bond. The pyridin-2-yl ring carries a trifluoromethyl group at the 5-position and a chlorine atom at the 3-position .


Physical And Chemical Properties Analysis

This compound has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . It is not a P-gp substrate but is a CYP1A2 inhibitor . Its Log Po/w (iLOGP) is 1.92 . It is soluble with a Log S (ESOL) of -2.52 .

Scientific Research Applications

Pharmaceutical Research

This compound serves as a precursor in the synthesis of various pharmaceutical agents. Its trifluoromethyl group and chloropyridinyl moiety can be pivotal in the development of new medications with potential efficacy against a range of diseases. For instance, derivatives of this compound have been explored for their antiviral properties, particularly in the treatment of Hepatitis C .

Safety and Hazards

The safety information available indicates that this compound carries the signal word “Warning” and has hazard statements H302, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClF3N2O/c12-9-5-7(11(13,14)15)6-16-10(9)17-3-1-8(18)2-4-17/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRXLIMSOSAADJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381230
Record name 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-one

CAS RN

339029-35-5
Record name 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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